Product packaging for Benzeneacetamide, N-(4-hydroxyphenyl)-(Cat. No.:CAS No. 95384-57-9)

Benzeneacetamide, N-(4-hydroxyphenyl)-

Cat. No.: B8771626
CAS No.: 95384-57-9
M. Wt: 227.26 g/mol
InChI Key: ILNAPSWOMKUSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Contemporary Chemical Synthesis and Materials Science Research

In the field of modern chemical synthesis, Benzeneacetamide, N-(4-hydroxyphenyl)- serves as a versatile precursor and building block. Its unique molecular architecture, featuring reactive sites on both the phenylacetamide and hydroxyphenyl moieties, allows for its incorporation into a diverse range of more complex molecules. Researchers have utilized this compound in the synthesis of various derivatives, leveraging its functional groups for further chemical transformations.

One area of notable application is in coordination chemistry. The compound can act as a ligand, coordinating with metal ions to form stable complexes. For instance, it has been demonstrated to form a complex with Iron(III) ions. openaccessjournals.com In this coordination, the Benzeneacetamide, N-(4-hydroxyphenyl)- molecule behaves as a bidentate ligand, binding to the metal center through the oxygen atom of the hydroxyl group and the nitrogen atom of the amide group. openaccessjournals.com Such metal complexes are of interest for their potential catalytic activities and unique electronic properties.

Furthermore, its reactivity extends to the formation of novel supramolecular structures. A notable example is its reaction with diiodine, which results in the formation of an ionic salt containing a polyiodide dianion. This reaction showcases the compound's ability to participate in charge-transfer interactions and self-assembly processes, which are fundamental concepts in supramolecular chemistry and crystal engineering.

While its direct application in materials science is an emerging area, its role as an intermediate in the synthesis of dyes and chemicals for rubber processing highlights its industrial relevance. patsnap.com The structural motifs present in Benzeneacetamide, N-(4-hydroxyphenyl)- are found in various functional materials, suggesting its potential as a component in the design of new polymers, liquid crystals, and photoactive materials.

Physicochemical Properties of Benzeneacetamide, N-(4-hydroxyphenyl)-
PropertyValue
Molecular FormulaC₁₄H₁₃NO₂
Molecular Weight227.26 g/mol

Overview of Structural Features Relevant to Synthetic Modifications and Intermolecular Interactions

The chemical behavior and utility of Benzeneacetamide, N-(4-hydroxyphenyl)- are intrinsically linked to its distinct structural features. The molecule is composed of a benzene (B151609) ring and an acetamide (B32628) group, which is further substituted with a 4-hydroxyphenyl ring. This arrangement of aromatic rings and functional groups dictates its reactivity and the nature of its intermolecular interactions.

The key structural attributes include:

Hydroxyl Group (-OH): Positioned para to the amide linkage, this group is a primary site for synthetic modifications, such as etherification and esterification. It is also a potent hydrogen bond donor, playing a crucial role in the formation of supramolecular assemblies.

Amide Bond (-NHCO-): This functional group imparts rigidity to the molecular structure and provides a site for potential hydrolysis or other derivatization reactions. The nitrogen and oxygen atoms of the amide group can also participate in hydrogen bonding as acceptors.

Crystallographic studies have provided detailed insights into the three-dimensional structure and intermolecular interactions of Benzeneacetamide, N-(4-hydroxyphenyl)-. The molecule is not perfectly planar, with a notable twist between the phenyl ring and the acetamide group. This deviation from planarity is a key conformational feature.

In the crystalline state, the molecules are organized through a network of intermolecular hydrogen bonds. The hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen of the amide group of a neighboring molecule. Simultaneously, the amide N-H group donates a hydrogen bond to the hydroxyl oxygen of another adjacent molecule. This intricate hydrogen-bonding pattern leads to the formation of two-dimensional sheets, demonstrating the compound's capacity for self-assembly into well-ordered structures.

Key Spectroscopic Data for an Fe(III)-Benzeneacetamide, N-(4-hydroxyphenyl)- Complex
TechniqueObservationInterpretation
FTIRShift of -NH stretchMetal coordination via -NH group
UV-Visλₘₐₓ at 275 nmLigand-to-metal charge transfer
Mass Spectrometrym/z = 353.1Fragmentation of the metal-ligand complex

Historical Context of its Chemical Study Beyond Pharmaceutical Applications

The initial synthesis of Benzeneacetamide, N-(4-hydroxyphenyl)- is credited to Harmon Northrop Morse in 1878. salempress.comhilarispublisher.com This discovery was part of the broader exploration of aniline (B41778) derivatives in the late 19th century, a period of significant advancement in synthetic organic chemistry. hilarispublisher.com Acetanilide (B955), a related and simpler compound, was one of the first synthetic molecules to be widely used, initially as an antipyretic. patsnap.com The early investigations into these compounds were primarily driven by the search for new therapeutic agents, which inadvertently led to a deeper understanding of their fundamental chemical properties and reactions.

While the subsequent development and study of Benzeneacetamide, N-(4-hydroxyphenyl)- have been overwhelmingly dominated by its pharmaceutical applications, its foundational chemistry is rooted in the classic reactions of aromatic amines and phenols. The synthesis itself, typically involving the acetylation of p-aminophenol, is a standard laboratory procedure that illustrates fundamental principles of organic synthesis. slideshare.net

The study of acetanilide and its derivatives also played a role in the development of physical organic chemistry. Investigations into the reactivity of the aromatic ring in these compounds, for example, contributed to the understanding of directing effects in electrophilic aromatic substitution. The amide group's influence on the reactivity of the phenyl ring provided early examples of the interplay between functional groups in a molecule.

In more recent history, as the focus of chemical research has expanded, there has been a renewed interest in the non-pharmaceutical applications of well-established compounds like Benzeneacetamide, N-(4-hydroxyphenyl)-. This has led to its exploration in areas such as coordination chemistry and supramolecular chemistry, as detailed in the preceding sections, thus opening new chapters in the long history of this versatile molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B8771626 Benzeneacetamide, N-(4-hydroxyphenyl)- CAS No. 95384-57-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95384-57-9

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-phenylacetamide

InChI

InChI=1S/C14H13NO2/c16-13-8-6-12(7-9-13)15-14(17)10-11-4-2-1-3-5-11/h1-9,16H,10H2,(H,15,17)

InChI Key

ILNAPSWOMKUSNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established and Novel Synthetic Routes for Benzeneacetamide, N-(4-hydroxyphenyl)-

The production of this compound is rooted in well-documented laboratory methods, while novel routes are continually being explored to improve yield, purity, and environmental footprint.

The most common and established laboratory synthesis of Benzeneacetamide, N-(4-hydroxyphenyl)- involves the acetylation of 4-aminophenol (B1666318). uwaterloo.cafree.fr This straightforward method treats the amine group of 4-aminophenol with acetic anhydride (B1165640) to form the corresponding amide. uwaterloo.ca The reaction is typically performed in an aqueous medium or other suitable solvents, and the product can be purified by recrystallization. uwaterloo.carsc.org

The underlying mechanism is a nucleophilic acyl substitution, where the nitrogen atom of the 4-aminophenol's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. chegg.com An alternative, though less common, laboratory preparation involves the reduction of p-nitrophenol in glacial acetic acid, followed by acetylation. uoanbar.edu.iq

A typical laboratory procedure includes:

Dissolving 4-aminophenol in a suitable solvent system (e.g., water, ethanol). uwaterloo.caaber.ac.uk

Adding acetic anhydride to the solution. rsc.org

Heating the reaction mixture to facilitate the reaction. uwaterloo.ca

Cooling the mixture to allow the product to crystallize. uwaterloo.ca

Isolating the crude product by filtration. rsc.org

Purifying the product via recrystallization to obtain pearly white crystals. rsc.orguoanbar.edu.iq

A promising one-pot approach involves the reductive carbonylation of nitrobenzene (B124822), a readily available bulk chemical, using palladium-based catalysts. mdpi.comgoogle.com This reaction typically leads to a mixture of products, including aniline (B41778) and 1,3-diphenylurea. mdpi.comresearchgate.net However, recent research has demonstrated that by carefully selecting the catalytic system, it is possible to selectively synthesize Benzeneacetamide, N-(4-hydroxyphenyl)-. mdpi.com

Specifically, Pd(II)-complexes have been shown to be effective catalysts for this transformation. mdpi.comresearchgate.net One study identified the [PdCl2(dppb)] complex (where dppb is 1,4-bis(diphenylphosphino)butane) as a particularly effective catalyst precursor for this one-pot synthesis. mdpi.comconsensus.app Under optimized conditions, this system can achieve high selectivity for the desired product. mdpi.com

Table 1. Performance of [PdCl2(dppb)] Catalyst in One-Pot Synthesis

This table summarizes the results of the palladium-catalyzed reductive carbonylation of nitrobenzene under optimized conditions as reported in the literature.

ParameterValueReference
Catalyst Precursor[PdCl2(dppb)] mdpi.com
Starting MaterialNitrobenzene mdpi.com
SolventDilute Acetic Acid (H₂O/AcOH = 50/50 mol/mol) mdpi.com
Temperature403 K (130 °C) mdpi.com
CO Pressure5.0 MPa researchgate.net
Reaction Time~5 hours mdpi.com
Nitrobenzene Conversion100% mdpi.com
Selectivity towards N-(4-hydroxyphenyl)acetamide85 mol % mdpi.comconsensus.app

The selectivity of the palladium-catalyzed reductive carbonylation of nitrobenzene is highly dependent on both the ligands attached to the palladium center and the solvent system used. mdpi.comresearchgate.net The choice of these components is critical for directing the reaction pathway towards the formation of Benzeneacetamide, N-(4-hydroxyphenyl)- over other potential products like N-phenylacetamide or 1,3-diphenylurea. mdpi.comacs.org

Ligand Effects: The electronic and steric properties of the phosphine (B1218219) ligands in the palladium complex play a crucial role in the catalytic cycle. acs.org Ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) have been found to promote the desired transformation effectively. mdpi.com

Solvent Effects: The solvent not only dissolves the reactants but also actively participates in the reaction mechanism. Research has shown that carrying out the reaction in dilute acetic acid is key to achieving high selectivity for Benzeneacetamide, N-(4-hydroxyphenyl)-. mdpi.comconsensus.app The composition of the solvent, specifically the ratio of water to acetic acid, can be fine-tuned to optimize the reaction outcome. mdpi.comhw.ac.uk Different solvent compositions can lead to varying levels of impurity formation due to side reactions. hw.ac.uk

Table 2. Influence of Solvent Composition on Product Selectivity

This table illustrates how changing the solvent affects the product distribution in the Pd-catalyzed reductive carbonylation of nitrobenzene.

Solvent SystemPrimary Product(s)Reference
Dilute Acetic Acid (H₂O/AcOH = 50/50 mol/mol)N-(4-hydroxyphenyl)acetamide (High Selectivity) mdpi.com
Undisclosed alternative solventsMixture of aniline, 4-aminophenol, and 1,3-diphenylurea mdpi.comresearchgate.net

Several synthetic routes from basic chemical feedstocks have been developed for industrial production, each involving key chemical transformations.

One major industrial route begins with nitrobenzene . google.comintratec.us This process involves two main steps:

Catalytic Hydrogenation: Nitrobenzene is reduced to 4-aminophenol. This reaction is typically carried out in the presence of a catalyst (e.g., platinum on carbon) in a dilute sulfuric acid solution. google.comgoogle.com This step is a critical transformation, converting the nitro group into an amino group and simultaneously rearranging the intermediate to introduce a hydroxyl group in the para position. mdpi.comthieme-connect.com

Acetylation: The resulting 4-aminophenol is then acetylated using acetic anhydride to produce the final product. google.comintratec.us

Another significant pathway starts from phenol (B47542) . This route involves the nitration of phenol to form a mixture of ortho- and para-nitrophenol, followed by separation of the p-isomer. The p-nitrophenol is then reduced to 4-aminophenol, which is subsequently acetylated. rsc.org

A more recent and greener approach involves the direct amidation of hydroquinone (B1673460) . rsc.orgresearchgate.net This method uses an amidating agent like ammonium (B1175870) acetate (B1210297) in acetic acid at high temperatures, notably without the need for a metallic catalyst. researchgate.net This route is attractive due to its high yield and selectivity (>95%). researchgate.net

A multistep synthesis in continuous flow has also been developed, starting from nitrobenzene. thieme-connect.com This process involves the selective reduction of nitrobenzene to N-arylhydroxylamine, which then undergoes a Bamberger rearrangement to form 4-aminophenol, followed by amidation. thieme-connect.com

Exploration of One-Pot Synthetic Strategies

Green Chemistry Principles in Benzeneacetamide, N-(4-hydroxyphenyl)- Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals is a critical area of focus aimed at minimizing environmental impact. mdpi.comnih.gov In the context of Benzeneacetamide, N-(4-hydroxyphenyl)- synthesis, these principles are being applied to reduce waste, eliminate hazardous substances, and improve energy efficiency. jddhs.comresearchgate.net

Key green chemistry approaches include:

Atom Economy: Synthetic routes are evaluated based on their atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. The direct amidation of hydroquinone, for example, offers a potentially higher atom economy compared to routes involving nitration and reduction steps which generate more by-products. rsc.orgresearchgate.net

Use of Safer Solvents and Reagents: There is a move towards using less hazardous solvents. For instance, some laboratory procedures utilize water as a solvent for the acetylation of 4-aminophenol. rsc.org The synthesis from hydroquinone avoids the use of metallic catalysts and harsh reagents. researchgate.net

Waste Reduction and Recycling: The one-pot synthesis from nitrobenzene significantly reduces waste by eliminating the need to isolate and purify intermediates. mdpi.comresearchgate.net Furthermore, processes are being designed to allow for the recycling of solvents and by-products, such as the acetic acid used in the hydroquinone route. rsc.org

Energy Efficiency: Continuous flow synthesis offers improved energy efficiency and process control compared to traditional batch processing. thieme-connect.com Reactions that can be performed under milder conditions (lower temperature and pressure) are also preferred.

Use of Renewable Feedstocks: While current industrial routes heavily rely on petroleum-derived feedstocks like benzene (B151609) and phenol, future green chemistry research may explore pathways from renewable bio-based resources.

By embracing these principles, the chemical industry is developing more sustainable and environmentally responsible methods for producing Benzeneacetamide, N-(4-hydroxyphenyl)-.

Sustainable Catalysis Development

The synthesis of N-(4-hydroxyphenyl)acetamide has been a focus of green chemistry initiatives, aiming to develop more environmentally benign and efficient catalytic processes. Traditional syntheses often involve multiple steps with significant waste production. digitellinc.com Modern research has explored direct, one-pot methods that improve atom economy and reduce reliance on hazardous materials.

One sustainable approach is the direct amidation of hydroquinone. A method has been developed using ammonium acetate as the amidating agent in acetic acid at high temperatures, which notably proceeds without any metallic catalyst. This process achieves high yield and selectivity (>95%). rsc.org The viability of this route has been analyzed in the context of green chemistry, noting its high theoretical atom economy and reduced solvent use. acs.org However, challenges related to low conversion rates at an industrial scale have been identified. acs.org

Another innovative, one-pot synthesis involves the reductive carbonylation of nitrobenzene. mdpi.com This method utilizes a Palladium(II)-complex catalyst, specifically [PdCl2(dppb)], in a dilute acetic acid solvent. The selectivity of the reaction is highly dependent on the catalyst's ligands and the solvent system. mdpi.com Under optimized conditions (373 K, 0.5 MPa CO), this process can produce N-(4-hydroxyphenyl)acetamide with a selectivity of 85 mol% in approximately 5 hours. mdpi.com This route is a significant improvement over traditional multi-step syntheses starting from nitrobenzene or 4-nitrophenol (B140041), which typically require separate reduction and acetylation steps. mdpi.com

Table 1: Comparison of Sustainable Synthetic Routes

Method Starting Material Catalyst/Reagents Solvent Key Advantages Yield/Selectivity
Direct Amidation Hydroquinone Ammonium acetate Acetic Acid Catalyst-free, high atom economy rsc.orgacs.org >95% selectivity rsc.org
Reductive Carbonylation Nitrobenzene [PdCl2(dppb)] / CO Dilute Acetic Acid One-pot synthesis from a common precursor mdpi.com 85 mol% selectivity mdpi.com

Solvent Selection and Reaction Condition Optimization for Reduced Environmental Impact

Solvent selection is a critical component of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. nih.gov In the synthesis of N-(4-hydroxyphenyl)acetamide, the move towards greener solvents and optimized reaction conditions is evident in recent research.

The direct amidation of hydroquinone utilizes acetic acid, which can be recycled along with by-products, proposing a more sustainable industrial process. rsc.org Similarly, the Pd-catalyzed synthesis from nitrobenzene employs dilute acetic acid, highlighting a shift away from more hazardous organic solvents. mdpi.com The choice of solvent can dramatically influence reaction outcomes, and selecting a solvent that can support multiple consecutive reaction steps can significantly reduce waste by eliminating intermediate product isolation. nih.gov

Microwave-assisted synthesis represents another strategy for reducing environmental impact. A green synthesis of N-(4-hydroxyphenyl)acetamide from 4-aminophenol and acetic anhydride has been demonstrated under solvent-free, microwave-irradiated conditions. This method drastically reduces reaction time to 5-6 minutes and increases the yield by 15-20% compared to conventional methods. iipseries.org Optimization of reaction conditions, such as temperature and pressure, is also crucial. For instance, the Pd-catalyzed carbonylation was optimized to achieve high selectivity by carefully controlling the temperature and carbon monoxide pressure. mdpi.com

Derivatization and Analog Synthesis Research

Stereoselective Synthesis of Chiral Derivatives

The parent molecule, Benzeneacetamide, N-(4-hydroxyphenyl)-, is achiral. The available scientific literature from the conducted searches does not provide specific examples or established methodologies for the direct stereoselective synthesis of chiral derivatives originating from this compound. Research has predominantly focused on achiral modifications of the benzene ring, the phenolic hydroxyl group, or the acetamide (B32628) side chain. While chiral analogs could potentially be synthesized, for instance by using chiral reagents to derivatize the core structure or by starting from chiral precursors, this specific area of stereoselective synthesis is not a prominent feature in the reviewed research for this particular compound.

Preparation of Benzeneacetamide, N-(4-hydroxyphenyl)- as a Synthetic Intermediate for Other Compounds

Benzeneacetamide, N-(4-hydroxyphenyl)- serves as a valuable synthetic intermediate in the creation of more complex molecules, including other pharmacologically active compounds and industrial chemicals. google.comdyestuffintermediates.com

One notable application is in the synthesis of ester-based anti-inflammatory drugs. A patented process describes the use of N-(4'-hydroxyphenyl)acetamide as the alcohol component in an esterification reaction with derivatives of 5-benzoyl-1-methylpyrrole-2-acetic acids. google.com The synthesis involves first converting the pyrrole-2-acetic acid into an acyl halide using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This activated acyl halide is then reacted with N-(4'-hydroxyphenyl)acetamide in a suitable anhydrous organic solvent, such as hexane (B92381) with pyridine, to yield the final ester product. google.com These resulting compounds combine the analgesic properties of the N-(4-hydroxyphenyl)acetamide moiety with the anti-inflammatory action of the pyrrole-2-acetic acid moiety. google.com

Beyond pharmaceuticals, N-(4-hydroxyphenyl)acetamide is also listed as a dye intermediate, indicating its use as a precursor in the synthesis of various colorants, such as C.I. Mordant Green 2. dyestuffintermediates.com

Functionalization of Phenolic and Amide Moieties

The N-(4-hydroxyphenyl)acetamide molecule possesses two primary functional groups amenable to chemical modification: the phenolic hydroxyl (-OH) group and the amide (-NH-C=O) group. openaccessjournals.com

The phenolic hydroxyl group is a common site for functionalization, particularly through esterification, as described in the synthesis of anti-inflammatory esters. google.com This reaction typically involves reacting the hydroxyl group with an activated carboxylic acid derivative, such as an acyl chloride, to form an ester linkage. google.com

Both the phenolic and amide groups can participate in coordination with metal ions. Research has shown that N-(4-hydroxyphenyl)acetamide can act as a bidentate ligand, coordinating with metal ions like Iron(III). openaccessjournals.com Spectroscopic analysis indicates that the Fe(III) ion interacts with the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the amide group. openaccessjournals.com This complex formation demonstrates the reactivity of both moieties and is an area of interest for developing new metal-based compounds with potential biological applications. openaccessjournals.comopenaccessjournals.com

Functionalization can also occur at the acetyl group of the amide moiety. For example, 2-Chloro-N-(4-hydroxyphenyl)acetamide is synthesized by reacting 4-aminophenol with chloroacetyl chloride in acetic acid. nih.gov This introduces a reactive chlorine atom, providing a handle for further synthetic transformations and the creation of a diverse range of derivatives. nih.gov

Coordination Chemistry and Metal Complex Formation

Synthesis and Characterization of Benzeneacetamide, N-(4-hydroxyphenyl)- Metal Complexes

The synthesis of metal complexes with Benzeneacetamide, N-(4-hydroxyphenyl)- typically involves the reaction of the compound with a metal salt in a suitable solvent. For instance, an Iron(III) complex has been synthesized by mixing Benzeneacetamide, N-(4-hydroxyphenyl)- with iron(III) chloride in a 2:1 molar ratio in distilled water at a pH of 7. openaccessjournals.comopenaccessjournals.com The mixture is refluxed for several hours at approximately 60°C, followed by a crystallization period. openaccessjournals.comopenaccessjournals.com Similar methods have been employed for the synthesis of Magnesium(II) and Copper(II) complexes. amazonaws.com

The characterization of these synthesized complexes is carried out using various analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS), to confirm the coordination between the ligand and the metal ion. amazonaws.comopenaccessjournals.com

Investigation of Ligand Binding Modes and Stoichiometry (e.g., with Fe(III)-ion)

Investigations into the complexation with Fe(III) ions indicate that Benzeneacetamide, N-(4-hydroxyphenyl)- coordinates with the metal in a 2:1 stoichiometric ratio. openaccessjournals.comopenaccessjournals.com The ligand typically behaves as a bidentate ligand, meaning it binds to the central metal ion through two of its donor atoms. openaccessjournals.comopenaccessjournals.com Experimental results confirm that the Fe(III) ion interacts with the ligand through the free electron pairs of the oxygen atom from the hydroxyl (-OH) group and the nitrogen atom from the amino (-NH) group. openaccessjournals.comopenaccessjournals.com This bidentate coordination leads to the formation of a stable complex structure. openaccessjournals.comopenaccessjournals.com In other instances, such as with Cu(II) ions, it has been suggested that the molecule acts as a bidentate ligand through the oxygen-donor of the carbonyl group and the nitrogen-donor of the amino group. amazonaws.com

Spectroscopic Analysis of Metal-Ligand Interactions in Complexes

Spectroscopic methods are crucial for elucidating the nature of the metal-ligand bond. In the FTIR spectrum of the Fe(III)-Benzeneacetamide, N-(4-hydroxyphenyl)- complex, significant changes are observed compared to the free ligand. openaccessjournals.comopenaccessjournals.com The band corresponding to the valence vibrations of the amino (-NH) group shifts to a higher wavenumber (e.g., 3187.41 cm⁻¹), and the band from the hydroxyl (-OH) group disappears, indicating the participation of both groups in the coordination with the Fe(III) ion. openaccessjournals.comopenaccessjournals.com

UV-Vis spectroscopy also provides evidence of complex formation. The spectrum of the free ligand shows an absorption maximum at around 248.10 nm. openaccessjournals.comopenaccessjournals.com Upon complexation with Fe(III), this absorption band shifts to a lower wavelength (a "blue shift") to approximately 242.19 nm. openaccessjournals.comopenaccessjournals.com This shift is attributed to the participation of the free electron pairs of the nitrogen and oxygen atoms in the formation of the coordinative bond. openaccessjournals.comopenaccessjournals.com Mass spectrometry data further supports the proposed structure, with fragment peaks corresponding to the metal-ligand complex. openaccessjournals.comopenaccessjournals.com

Key Spectroscopic Data for Fe(III)-Benzeneacetamide, N-(4-hydroxyphenyl)- Complex
TechniqueObservation in Free LigandObservation in Fe(III) ComplexInterpretation
FTIRPresence of distinct -OH and -NH stretching bands.Disappearance of the -OH band and a shift of the -NH band to a higher wavenumber (3187.41 cm⁻¹). openaccessjournals.comopenaccessjournals.comCoordination of the Fe(III) ion through the oxygen of the hydroxyl group and the nitrogen of the amide group. openaccessjournals.comopenaccessjournals.com
UV-VisAbsorption maximum at 248.10 nm. openaccessjournals.comopenaccessjournals.comAbsorption maximum shifts to 242.19 nm. openaccessjournals.comopenaccessjournals.comLigand-to-metal charge transfer, confirming the involvement of N and O electron pairs in bonding. openaccessjournals.comopenaccessjournals.com
Mass Spectrometry (Positive Ionization)Molecular ion peak at m/z = 152.0. openaccessjournals.comopenaccessjournals.comPresence of a fragment ion peak at m/z = 353.1, arising from the metal-ligand interaction. openaccessjournals.comopenaccessjournals.comConfirms the formation and fragmentation of the metal-ligand complex. openaccessjournals.comopenaccessjournals.com

Formation of Ionic Structures and Polyiodide Salts

Beyond its role as a ligand for metal ions, Benzeneacetamide, N-(4-hydroxyphenyl)- can engage in reactions with non-metals like diiodine to form complex ionic structures. This reactivity highlights a different facet of its chemical behavior, leading to the creation of polyiodide salts.

Reaction with Diiodine Towards Polyiodide Dianion Formation

The direct reaction of Benzeneacetamide, N-(4-hydroxyphenyl)- with diiodine (I₂) results in the formation of an ionic salt. rsc.org This process involves the simultaneous reduction of iodine to iodide. rsc.org The resulting salt has the chemical formula {[(PACET)₂H⁺]₂·(I₈)²⁻}, where PACET is the abbreviation for paracetamol. rsc.org This formula indicates that the structure is composed of protonated dimeric cations of Benzeneacetamide, N-(4-hydroxyphenyl)- and an octaiodide dianion as the counter-ion. rsc.org

Advanced Analytical Characterization and Detection Research

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and properties of Benzeneacetamide, N-(4-hydroxyphenyl)- by examining its interaction with electromagnetic radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in Benzeneacetamide, N-(4-hydroxyphenyl)-. The FT-IR spectrum exhibits characteristic absorption bands corresponding to specific vibrational modes of the molecule. researchgate.netresearchgate.net

Key vibrational peaks in the FT-IR spectrum of Benzeneacetamide, N-(4-hydroxyphenyl)- include O-H and CH3 stretching vibrations, which are typically observed in the region of 3326 and 3162-3035 cm⁻¹, respectively. researchgate.net The carbonyl (C=O) stretching of the amide group (amide I band) gives rise to a strong absorption peak around 1654 cm⁻¹, while the C=C stretching of the aromatic ring appears near 1610 cm⁻¹. researchgate.net The N-H bending of the amide group (amide II band) is observed at approximately 1565 cm⁻¹. researchgate.net Asymmetrical bending of the C-H bond and C-C stretching of the phenyl ring are found at 1507 cm⁻¹ and in the range of 1443-1437 cm⁻¹, respectively. researchgate.net Out-of-plane deformation of the phenyl ring C-H bonds can be observed starting from 952 cm⁻¹. banglajol.info

Interactive Table: Characteristic FT-IR Peaks of Benzeneacetamide, N-(4-hydroxyphenyl)-

Vibrational Mode Wavenumber (cm⁻¹) Reference
O-H Stretching 3326 researchgate.net
CH₃ Stretching 3162-3035 researchgate.net
C=O Stretching (Amide I) 1654 researchgate.netbanglajol.info
C=C Aromatic Stretching 1610 researchgate.net
N-H Bending (Amide II) 1565 researchgate.net
C-H Asymmetrical Bending 1507 researchgate.net
C-C Stretching (Phenyl Ring) 1443-1437 researchgate.net
C-H Out-of-plane Deformation 952 banglajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of Benzeneacetamide, N-(4-hydroxyphenyl)-, confirming its molecular structure. Both ¹H NMR and ¹³C NMR are utilized for this purpose. nih.gov

In the ¹H NMR spectrum, the protons on the phenyl ring appear as two doublets. The protons at positions 2 and 6 (H-2 and H-6) resonate at approximately 7.27 ppm, while the protons at positions 3 and 5 (H-3 and H-5) appear at around 6.95 ppm. researchgate.net The singlet for the methyl (CH₃) group protons is typically found at about 3.61 ppm. researchgate.net

The ¹³C NMR spectrum in a DMSO-d₆ solvent shows distinct signals for each carbon atom. The carbonyl carbon (C=O) of the amide group resonates at a downfield chemical shift of around 167.7 ppm. core.ac.uk The carbon atom attached to the hydroxyl group (C-4) appears at approximately 130.9 ppm. The carbon atoms of the phenyl ring show signals at various positions, with C-3 and C-5 being non-equivalent in the solid state, resonating at 116.5 ppm and 116.0 ppm, respectively. core.ac.uk

Interactive Table: ¹H and ¹³C NMR Chemical Shifts for Benzeneacetamide, N-(4-hydroxyphenyl)-

Nucleus Position Chemical Shift (ppm) Reference
¹H H-2, H-6 7.27 researchgate.net
¹H H-3, H-5 6.95 researchgate.net
¹H CH₃ 3.61 researchgate.net
¹³C C=O 167.7 core.ac.uk
¹³C C-4 130.9 core.ac.uk
¹³C C-3 116.5 core.ac.uk
¹³C C-5 116.0 core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the Benzeneacetamide, N-(4-hydroxyphenyl)- molecule. The UV spectrum of this compound typically shows a maximum absorption (λ_max) at around 248-253 nm in alcohol or aqueous solutions. researchgate.netopenaccessjournals.com This absorption is attributed to π-π* electronic transitions within the benzene (B151609) ring and the amide group. researchgate.net The position of the absorption maximum can be influenced by the solvent used, a phenomenon known as solvatochromism. researchgate.net

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides a vibrational fingerprint of Benzeneacetamide, N-(4-hydroxyphenyl)-, complementing FT-IR data. The Raman spectrum is particularly useful for identifying the different polymorphic forms of the compound. nih.gov

Characteristic Raman bands for Benzeneacetamide, N-(4-hydroxyphenyl)- include a strong peak for the C=O stretching at 1649-1650 cm⁻¹ (Amide I) and a band for N-H bending at 1611-1612 cm⁻¹ (Amide II). solinstruments.comnih.gov Other significant peaks are observed at 1560 cm⁻¹ (amide II), 1324 cm⁻¹ (amide III), 1236 cm⁻¹ (C-C ring stretching), 858 cm⁻¹ (ring breathing), and 797 cm⁻¹ (CNC ring stretching). nih.gov

Interactive Table: Key Raman Peaks of Benzeneacetamide, N-(4-hydroxyphenyl)-

Vibrational Mode Wavenumber (cm⁻¹) Reference
C=O Stretching (Amide I) 1649-1650 solinstruments.comnih.gov
N-H Bending (Amide II) 1611-1612 solinstruments.comnih.gov
Amide II 1560 nih.gov
Amide III 1324 nih.gov
C-C Ring Stretching 1236 nih.gov
Ring Breathing 858 nih.gov
CNC Ring Stretching 797 nih.gov

Study of Intermolecular Interactions via Spectroscopic Shifts

Intermolecular interactions, particularly hydrogen bonding, play a significant role in the properties of Benzeneacetamide, N-(4-hydroxyphenyl)-. nih.gov These interactions can be studied by observing shifts in spectroscopic data. rsc.org The presence of hydrogen bonds between the drug and a polymer carrier can enhance the drug's stability. nih.gov The photophysical properties of the compound are highly dependent on solute-solvent interactions, which can be both non-specific (dipole-dipole) and specific (hydrogen bonding). nih.gov Studies have shown that the interaction between Benzeneacetamide, N-(4-hydroxyphenyl)- and other molecules like Ibuprofen can occur through intermolecular hydrogen bonds. tandfonline.com

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of Benzeneacetamide, N-(4-hydroxyphenyl)-, further confirming its identity.

In electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 152. scielo.brresearchgate.net A sodium adduct [M+Na]⁺ may also be seen at m/z 174. scielo.br

The fragmentation of the protonated molecule provides structural information. A common fragmentation pathway involves the loss of a ketene (B1206846) molecule (CH₂CO), resulting in a major fragment ion at m/z 110. scielo.brresearchgate.net Other significant fragment ions can be observed at m/z 93 and 65. researchgate.net In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is observed at m/z 151, with a base peak at m/z 109. oup.com

Interactive Table: Mass Spectrometry Data for Benzeneacetamide, N-(4-hydroxyphenyl)-

Ionization Mode Ion m/z Reference
ESI (+) [M+H]⁺ 152 scielo.brresearchgate.net
ESI (+) [M+Na]⁺ 174 scielo.br
ESI (+) Fragment 110 scielo.brresearchgate.net
ESI (+) Fragment 93 researchgate.net
ESI (+) Fragment 65 researchgate.net
EI [M]⁺ 151 oup.com
EI Base Peak 109 oup.com

Electrochemical Detection Methods and Sensor Development

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the quantitative analysis of Benzeneacetamide, N-(4-hydroxyphenyl)-. Research in this area focuses on the development of novel sensors with enhanced performance characteristics.

The electrochemical detection of Benzeneacetamide, N-(4-hydroxyphenyl)- is predicated on the oxidation of its phenolic hydroxyl group. researchgate.net This process involves the transfer of electrons between the analyte and the surface of a working electrode, which generates an electrical signal (such as current or potential) that is directly proportional to the analyte's concentration. mdpi.com

An electrochemical sensor typically consists of a three-electrode system: a working electrode where the redox reaction occurs, a reference electrode that provides a stable potential, and a counter electrode to complete the electrical circuit. researchgate.net The performance of the sensor is highly dependent on the material and properties of the working electrode's active surface. mdpi.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry are commonly employed to study and quantify the electrochemical behavior. mdpi.comnih.gov

The primary goal in designing new electrochemical sensors is to improve key performance metrics like sensitivity, selectivity, stability, and response time. A key strategy involves modifying the surface of the working electrode. nih.gov

Carbon-based nanomaterials, including carbon nanofibers, carbon black, carbon nanotubes (CNTs), and graphene, are widely used as electrode modifiers due to their unique properties. nih.govnih.gov These materials offer high electrical conductivity, excellent chemical stability, and a large specific surface area, which enhances the rate of electron transfer and facilitates the adsorption of organic molecules. nih.govmdpi.com

The modification of a standard electrode, such as a glassy carbon electrode (GCE), with a composite of carbon-based materials can significantly amplify the electrochemical signal. mdpi.com For instance, a composite made from carbon black and functionalized carbon nanofibers has been shown to exhibit superior electron transfer capabilities and catalytic properties. mdpi.com This enhancement is attributed to the synergistic effect between the large surface area of carbon black and the high conductivity of carbon nanofibers, leading to a faster electron transfer process at the electrode surface. mdpi.com Such modifications can substantially lower the limit of detection (LOD) and widen the linear response range for the target analyte. mdpi.com

Table 2: Performance of Carbon-Based Composite Electrodes for Detection of Related Phenolic Compounds

Electrode System Analytical Technique Linear Range (μM) Limit of Detection (LOD) (μM)
CB/f-CNF/GCE (for Bisphenol A) Differential Pulse Voltammetry 0.4 - 50.0 0.059
N-CQDs/GCE (for Paracetamol) Differential Pulse Voltammetry 0.5 - 600 0.157

Data from studies on structurally related or co-analyzed compounds demonstrate the efficacy of carbon-based modifications. nih.govmdpi.commdpi.com

Design and Fabrication of Novel Electrochemical Sensors

Application of Additive Manufacturing (3D-Printing) in Electrode Fabrication

The advent of additive manufacturing, commonly known as 3D printing, has opened new avenues for the fabrication of electrochemical sensors with customized designs and enhanced performance characteristics. While the application of 3D-printed electrodes for the specific detection of Benzeneacetamide, N-(4-hydroxyphenyl)- is an emerging area of research, the technology holds significant promise for creating tailored sensing platforms. 3D printing allows for the rapid prototyping and production of electrodes with complex geometries and integrated functionalities, which can lead to improved sensitivity and selectivity.

Research in the broader field of electrochemical sensing has demonstrated the feasibility of utilizing 3D-printed metal electrodes for various analytical applications. researchgate.net The ability to precisely control the electrode architecture at a micro-level can enhance the electroactive surface area, facilitate faster electron transfer kinetics, and improve mass transport of the analyte to the electrode surface. These factors are crucial for achieving lower detection limits and wider linear ranges in the quantitative analysis of chemical compounds like Benzeneacetamide, N-(4-hydroxyphenyl)-.

Future research is anticipated to explore the development of 3D-printed electrodes modified with specific catalysts or nanomaterials to further enhance their performance for the detection of this compound. The integration of 3D printing in electrode fabrication is poised to revolutionize the design of low-cost, portable, and highly efficient electrochemical sensors for a wide range of analytical applications.

Voltammetric Techniques for Quantitative Analysis (e.g., Square Wave Voltammetry, Cyclic Voltammetry)

Voltammetric techniques are powerful electroanalytical methods for the quantitative determination of electroactive species like Benzeneacetamide, N-(4-hydroxyphenyl)-. Among these, Square Wave Voltammetry (SWV) and Cyclic Voltammetry (CV) are frequently employed due to their high sensitivity and ability to provide information about the redox behavior of the analyte.

Square Wave Voltammetry (SWV) is a large-amplitude differential technique that offers excellent sensitivity and rejection of background currents. metrohm.com This makes it particularly suitable for trace analysis. In SWV, the potential waveform consists of a square wave superimposed on a staircase waveform. The current is sampled at the end of both the forward and reverse potential pulses, and the difference in current is plotted against the base potential. This method enhances the signal-to-noise ratio and allows for rapid analysis. Research has shown that SWV can be used for the direct determination of paracetamol in pharmaceutical tablet samples using modified carbon paste electrodes. tandfonline.com

Cyclic Voltammetry (CV) is a versatile technique used to study the electrochemical behavior of a compound. jh.edu It involves scanning the potential of an electrode in both forward and reverse directions while measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte and the kinetics of the electron transfer reactions. acs.org CV has been successfully applied in undergraduate chemistry laboratory experiments for the quantitative analysis of acetaminophen (B1664979) in over-the-counter medication. nsf.gov While CV is highly valuable for mechanistic studies, SWV and Differential Pulse Voltammetry (DPV) are often preferred for quantitative analysis due to their higher sensitivity. nih.gov

The choice of voltammetric technique, supporting electrolyte, pH, and electrode material are crucial parameters that are optimized in research protocols to achieve the desired analytical performance. rsc.orgnih.gov

Table 1: Comparison of Voltammetric Techniques for Benzeneacetamide, N-(4-hydroxyphenyl)- Analysis

TechniquePrincipleKey AdvantagesReported ApplicationReference
Square Wave Voltammetry (SWV)Square wave potential waveform superimposed on a staircase waveform. Current is sampled at the end of forward and reverse pulses.High sensitivity, fast scan rates, effective background current rejection.Quantitative determination in pharmaceutical tablets. tandfonline.com
Cyclic Voltammetry (CV)Linear potential scan in forward and reverse directions.Provides information on redox potentials and electron transfer kinetics.Study of electrochemical behavior and quantitative analysis in educational settings. jh.edunsf.gov
Differential Pulse Voltammetry (DPV)Fixed-magnitude pulses superimposed on a linear potential ramp. Current is measured before and at the end of the pulse.Good sensitivity and resolution.Determination in pharmaceutical formulations and biological samples. nih.gov

Chronoamperometric Methods for Sensitive Detection

Chronoamperometry is an electrochemical technique where a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. This method is particularly useful for studying reaction mechanisms and for the sensitive detection of analytes. While its application for the direct quantitative analysis of Benzeneacetamide, N-(4-hydroxyphenyl)- is less common than voltammetric methods, it can be a valuable tool in specific research contexts.

In the broader field of electrochemistry, chronoamperometry has been employed for the sensitive detection of various analytes, including heavy metal ions. nih.gov The principle of the technique relies on the fact that the current decay following a potential step is related to the concentration of the electroactive species and the rate of mass transport to the electrode surface. For sensitive detection, the potential is typically stepped to a value where the electrochemical reaction of the target analyte is diffusion-controlled.

The application of chronoamperometry for the detection of Benzeneacetamide, N-(4-hydroxyphenyl)- could be explored in research focused on understanding the kinetics of its electrochemical oxidation or in the development of specific biosensors where the enzymatic reaction product is detected chronoamperometrically. The technique's high sensitivity and relatively simple instrumentation make it an attractive option for dedicated sensing applications.

Sensitivity, Selectivity, and Detection Limit Optimization in Research Protocols

The optimization of sensitivity, selectivity, and detection limits is a critical aspect of developing robust analytical methods for the determination of Benzeneacetamide, N-(4-hydroxyphenyl)-. Researchers employ various strategies to enhance these analytical figures of merit in electrochemical and chromatographic techniques.

In electrochemical methods , the choice and modification of the working electrode play a pivotal role. The use of chemically modified electrodes, for instance with nanomaterials like reduced graphene oxide or metallic nanoparticles, can significantly increase the electrode's active surface area and catalytic activity towards the oxidation of the target compound. nih.govnih.gov This leads to enhanced sensitivity and lower detection limits. For example, a glassy carbon paste electrode modified with reduced graphene oxide has been developed for the voltammetric determination of acetaminophen. nih.gov Furthermore, the optimization of experimental parameters such as pH of the supporting electrolyte, accumulation time, and voltammetric waveform parameters (e.g., pulse amplitude and frequency in SWV) is crucial for improving sensitivity and selectivity. tandfonline.com Selectivity can be further improved by employing molecularly imprinted polymers on the electrode surface, which create specific recognition sites for the analyte. sci-hub.catbohrium.com

The limit of detection (LOD) is a key parameter that defines the lowest concentration of an analyte that can be reliably detected. In voltammetric analysis, the LOD is typically calculated based on the standard deviation of the blank signal. Research has reported detection limits for paracetamol in the micromolar (µM) to nanomolar (nM) range using various modified electrodes. nih.govamelootgroup.orgnih.govresearchgate.netmdpi.comchemmethod.comnih.govnih.govmdpi.com

Table 2: Examples of Reported Detection Limits for Benzeneacetamide, N-(4-hydroxyphenyl)- using Voltammetric Methods

Electrode ModificationTechniqueLinear RangeLimit of Detection (LOD)Reference
Fe(III) doped zeolite-graphite composite modified GCESquare Wave Voltammetry0.5–200 μM0.01 μM nih.gov
Reduced graphene oxide/polypyrrole nanotubes nanocomposite modified SPEDifferential Pulse Voltammetry0.1-390.0 µM0.04 µM chemmethod.com
Stevensite-modified carbon paste electrodeDifferential Pulse Voltammetry0.6–100 μM0.2 μM mdpi.comnih.gov
Nanodiamond film modified GCESquare Wave Voltammetry0.79 to 100 µmol L−10.18 µmol L−1 mdpi.com

Chromatographic Separation Techniques

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique for the quantitative analysis of Benzeneacetamide, N-(4-hydroxyphenyl)- in complex matrices such as biological fluids. nih.govtandfonline.com This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

In a typical LC-MS/MS workflow, the sample is first subjected to a simple preparation step, such as protein precipitation, to remove interfering macromolecules. longdom.orgox.ac.uksemanticscholar.org The extracted sample is then injected into the LC system, where the analyte is separated from other components on a chromatographic column, commonly a C18 column. nih.govlongdom.org The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule of Benzeneacetamide, N-(4-hydroxyphenyl)- is selected in the first mass analyzer and then fragmented in a collision cell. Specific product ions are then monitored in the second mass analyzer, a process known as multiple reaction monitoring (MRM), which provides excellent selectivity and reduces chemical noise. nih.gov

The use of an isotopically labeled internal standard, such as paracetamol-D4, is common practice to ensure high precision and accuracy by correcting for matrix effects and variations in instrument response. nih.gov LC-MS/MS methods for the quantification of this compound in human plasma and whole blood have been developed and validated, demonstrating short analysis times, high throughput, and excellent accuracy and precision. nih.govlongdom.orgox.ac.uksemanticscholar.org

Table 3: LC-MS/MS Method Parameters for Benzeneacetamide, N-(4-hydroxyphenyl)- Analysis in Human Plasma

ParameterDescriptionReference
Chromatographic ColumnWaters ACQUITY BEH C18 (50 × 2.1 mm, 1.7 μm) nih.govtandfonline.com
Mobile PhaseGradient of 0.1% formic acid in water and methanol nih.govtandfonline.com
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
MRM Transitionm/z 152 > 110 for Paracetamol; m/z 156 > 114 for Paracetamol-D4 nih.gov
Linear Range0.125–50 mg/l ox.ac.uksemanticscholar.org

Application in Research Sample Preparation and Purification

The preparation and purification of Benzeneacetamide, N-(4-hydroxyphenyl)- are crucial steps in various research applications, from the synthesis of new derivatives to the isolation from complex mixtures for further analysis. Common laboratory-scale purification techniques include recrystallization and column chromatography. salispharm.com

Recrystallization is a widely used method for purifying solid compounds. rsc.org It relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. For paracetamol, a mixture of ethanol (B145695) and water is often used as the solvent. salispharm.com The impure solid is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. rsc.org

Column chromatography is another effective technique for separating Benzeneacetamide, N-(4-hydroxyphenyl)- from impurities. salispharm.com This method involves passing a solution of the crude compound through a column packed with a stationary phase, such as silica (B1680970) gel. A suitable mobile phase (eluent) is then passed through the column, and the different components of the mixture are separated based on their differential adsorption to the stationary phase.

In the context of synthesizing derivatives, purification by chromatography using a silica gel column with an ethyl acetate (B1210297)/hexane (B92381) solvent system has been reported. nih.gov Furthermore, methods for the purification of crude N-acetyl-para-aminophenol (APAP) containing color bodies often involve treatment with adsorbent carbon in a hot aqueous solution. google.com The choice of purification method depends on the nature of the impurities and the desired purity of the final product. salispharm.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Density Functional Theory (DFT) has been a primary tool in the computational analysis of this compound, providing a balance between accuracy and computational cost. These calculations have been instrumental in understanding the molecule's fundamental properties.

The three-dimensional arrangement of atoms in Benzeneacetamide, N-(4-hydroxyphenyl)- has been a subject of interest, particularly concerning the rotational isomers (conformers) arising from the acetamido group. Studies have identified two primary conformers, often labeled PAM1 and PAM2. In the crystalline state, the molecule predominantly exists in the PAM2 conformation, where the hydrogen atoms of the -NH and -OH groups are oriented towards the same side. However, in the gas phase, the PAM1 conformation, with the -NH and -OH hydrogen atoms pointing in opposite directions, is calculated to be slightly more stable, by approximately 1.2 kJ mol⁻¹. acs.org

The optimized geometric parameters for both conformers have been calculated using methods such as MP2/aug-cc-pVDZ, showing good agreement with experimental X-ray diffraction data. acs.org The mean deviation between calculated and experimental values for bond lengths is approximately 0.0726 Å, and for bond angles, it is 0.4°. acs.org

ParameterCalculated (PAM1, MP2/aug-cc-pVDZ)Calculated (PAM2, MP2/aug-cc-pVDZ)
O-H bond length (Å)0.96790.9679
N-H bond length (Å)1.01351.0135
O11–C1–C2 bond angle (°)117.1123.0
O11–C1–C6 bond angle (°)123.2117.3

Vibrational spectroscopy, coupled with quantum chemical calculations, provides a detailed picture of the molecular vibrations. The theoretical vibrational frequencies of Benzeneacetamide, N-(4-hydroxyphenyl)- have been calculated, and the assignments of these vibrational modes are performed based on the Potential Energy Distribution (PED). This analysis helps in attributing specific vibrational frequencies to the stretching, bending, and torsional motions of different functional groups within the molecule.

For instance, the C=O stretching vibration, a characteristic band for amides, is a key feature in the vibrational spectrum. The PED analysis confirms the assignment of this and other fundamental modes, showing good agreement between scaled theoretical frequencies and experimental data.

Vibrational ModeCalculated Frequency (cm⁻¹)Potential Energy Distribution (PED) Contribution
O-H Stretch--
N-H Stretch--
C=O Stretch--
C-N Stretch--
Ring C-C Stretch--

(Note: Detailed PED data from comprehensive studies were not available in the public domain to populate this table fully.)

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical reactivity and stability. For Benzeneacetamide, N-(4-hydroxyphenyl)-, the HOMO-LUMO energy gap has been calculated to be approximately 5.24 eV.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP shows that the most electronegative regions are concentrated around the carbonyl oxygen and the hydroxyl oxygen atoms, indicating these are the likely sites for electrophilic attack. The regions around the hydrogen atoms, particularly the amine and hydroxyl hydrogens, are the most electropositive.

PropertyCalculated Value
HOMO Energy-
LUMO Energy-
HOMO-LUMO Energy Gap (eV)5.24

(Note: Specific HOMO and LUMO energy values varied across different computational methods and basis sets.)

Natural Bond Orbital (NBO) analysis provides a deeper understanding of the bonding and electronic delocalization within the molecule. For Benzeneacetamide, N-(4-hydroxyphenyl)-, NBO analysis reveals significant intramolecular charge transfer interactions that contribute to its stability. A key interaction is the delocalization of the lone pair of electrons from the nitrogen atom into the antibonding orbital of the adjacent carbonyl group (LP(1)N -> π*(C=O)). This interaction is characteristic of the amide resonance and contributes to the planarity of the amide group.

Frontier Molecular Orbital (FMO) analysis, which focuses on the HOMO and LUMO, confirms that the electron density in the HOMO is primarily located on the phenyl ring and the nitrogen and oxygen atoms of the acetamido group, while the LUMO is predominantly distributed over the phenyl ring. This distribution highlights the regions of the molecule most involved in electron donation and acceptance.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nπ*(C=O)-

(Note: Quantitative stabilization energy values from detailed NBO studies were not consistently available in the reviewed literature.)

Computational studies have suggested that Benzeneacetamide, N-(4-hydroxyphenyl)- and its derivatives may possess non-linear optical (NLO) properties. NLO materials can alter the properties of light passing through them and have applications in optoelectronics. The NLO properties are related to the molecular polarizability and hyperpolarizability. The presence of electron-donating (-OH, -NHCOCH3) and electron-withdrawing groups attached to the π-conjugated system of the benzene (B151609) ring can enhance these properties. Theoretical calculations of the first hyperpolarizability (β) can predict the NLO activity of a molecule. While studies suggest that this compound is a promising candidate for NLO applications, detailed quantitative predictions were not extensively found in the reviewed literature.

NLO PropertyCalculated Value
First Hyperpolarizability (β)-

(Note: Specific calculated values for NLO properties were not available in the reviewed sources.)

Molecular Docking and Protein-Ligand Interaction Studies (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is used to predict the interaction between a small molecule ligand and a protein target.

In silico molecular docking studies have been performed for Benzeneacetamide, N-(4-hydroxyphenyl)- against various protein targets to understand its mechanism of action. One such study investigated its interaction with the protein Cytochrome P450 2E1 (CYP2E1), an enzyme involved in its metabolism. The docking analysis revealed a favorable binding affinity of -6.6 kcal/mol, indicating a stable interaction between the compound and the active site of the protein. researchgate.net Such studies are crucial in rational drug design and in understanding the metabolic pathways of xenobiotics.

Protein TargetPDB IDBinding Affinity (kcal/mol)Interacting Residues
Cytochrome P450 2E11EQG-6.6-

(Note: A detailed list of interacting residues was not provided in the abstract of the source.)

Prediction of Binding Affinities to Biological Targets (e.g., Enzymes, Receptors)

Molecular docking and other computational methods are employed to predict how strongly Benzeneacetamide, N-(4-hydroxyphenyl)- and its analogs bind to biological targets like enzymes and receptors. These predictions are quantified by binding affinity, often expressed as binding energy in kcal/mol, where a lower value indicates a more stable complex.

For instance, computational studies on the interaction of N-(4-hydroxyphenyl)acetamide with enzymes like horse radish peroxidase (HRP), a model for thyroid peroxidase, have been conducted to understand its inhibitory activity. rsc.org Similarly, docking studies on analogs such as N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628) with matrix metalloproteinases (MMP-2) have been performed to predict their inhibitory potential. nih.gov The binding energies for such docked compounds can range from -6.49 to -7.48 kcal/mol, indicating favorable interactions within the enzyme's active site. nih.gov

Alchemical relative binding free energy (RBFE) calculations, which rely on molecular dynamics (MD) simulations, represent a more rigorous approach for accurately ranking the affinity of different compounds. nih.gov The accuracy of these predictions is highly dependent on the force field parameters used in the simulation. nih.gov

Table 1: Example of Predicted Binding Energies for an Acetamide Analog with MMP-2

ParameterValue
Binding Energy -7.48 kcal/mol
Inhibition Constant (Ki) 3.24 uM
Intermolecular Energy -9.51 kcal/mol
Van der Waals + H-bond Energy -8.19 kcal/mol
Electrostatic Energy -1.32 kcal/mol

This is an example table based on data for an analog, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, to illustrate typical outputs of such studies. nih.gov

Identification of Key Interacting Residues and Binding Site Characteristics

A critical outcome of computational binding studies is the identification of specific amino acid residues within a biological target that interact with the ligand. These interactions are fundamental to the stability of the protein-ligand complex.

Molecular docking and dynamics simulations reveal the precise nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, pi-sulfur bonds, and pi-alkyl bonds. For example, in studies of acetamide-sulfonamide conjugates designed as urease inhibitors, specific residues in the enzyme's active site were identified as crucial for binding. mdpi.com

Key interactions observed in such analog studies include:

Hydrogen Bonding: Interactions with residues such as Ala440, His519, Cys592, and Arg609. mdpi.com

Pi-Sulfur Bonds: Engagement with residues like His492 and Met637. mdpi.com

Hydrophobic and Van der Waals Interactions: Contacts with residues including Leu595 and Phe605. mdpi.com

The binding site of a target protein, such as the papain-like protease (PLpro) from SARS-CoV-1, is characterized by its unique architecture, often featuring a catalytic triad (B1167595) (e.g., Cys112-His273-Asp287) and specific subsites that accommodate the ligand. nih.gov Understanding these characteristics allows for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kg.ac.rs For analogs of Benzeneacetamide, N-(4-hydroxyphenyl)-, QSAR studies are instrumental in predicting the activity of new derivatives and guiding synthetic efforts. researchgate.net

These models are developed by calculating a wide range of molecular descriptors for each compound and then using statistical methods like Multiple Linear Regression (MLR) to find the best correlation with biological activity. kg.ac.rsresearchgate.net Descriptors can be categorized as constitutional (0D), topological (2D), and quantum-chemical (3D). kg.ac.rs A statistically robust QSAR model is characterized by high correlation coefficients (e.g., R² > 0.9) and good predictive ability on external test sets. researchgate.net

Table 2: Example of Descriptors Used in a 2D-QSAR Model for HIF-1 Inhibitory Activity of Acetamide Analogs

Descriptor TypeDescriptor NameDescription
Electrotopological SssNHE-indexSum of E-state indices for -NH- fragments
Physicochemical slogpLog of the octanol/water partition coefficient
Topological T_O_N_1Total number of Oxygen and Nitrogen atoms
Topological T_2_Cl_1Total number of Chlorine atoms at a topological distance of 2

This table is based on descriptors identified in a QSAR study of 2-phenoxy-N-phenylacetamide derivatives. researchgate.net

Derivation of Structural Requirements for Biological Activity

A primary goal of QSAR modeling is to interpret the model in chemical terms, thereby deriving the key structural features required for a compound to exhibit a specific biological activity.

Simulation of Intermolecular Interactions in Solution

The behavior and properties of Benzeneacetamide, N-(4-hydroxyphenyl)- in a solution are governed by its intermolecular interactions with solvent molecules. Computational simulations are used to model these interactions, providing insights into geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) calculations on related amide-containing molecules have been used to evaluate the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry. nih.gov These studies show that while bond lengths and angles are only minorly affected, dihedral angles and the rotational conformation of aromatic rings are significantly influenced by these interactions. nih.gov Hydrogen bonding, both intermolecularly between solute molecules and between solute and solvent, is a dominant force in these systems. nih.govresearchgate.net

Solvent Effects on Spectroscopic Signatures (e.g., C=O stretching vibrations)

The spectroscopic properties of a molecule, such as its vibrational and NMR spectra, are sensitive to its environment. The interactions with solvent molecules can cause shifts in characteristic spectral signals.

For simple amides like acetamide and N-methylacetamide, studies have shown that the ¹H NMR chemical shifts of the N-H protons are influenced by the surrounding solvent. rsc.org In strong donor solvents, the signals of non-equivalent amidic protons can be observed due to the solvent's effect on C-N bond rotation. rsc.org Advanced many-body potential energy functions are being developed for molecules like N-methyl acetamide (a proxy for the peptide bond) to enable molecular dynamics simulations in solution with quantum-mechanical accuracy, capturing these subtle solvent effects. chemrxiv.org

The carbonyl (C=O) stretching vibration, typically observed in the infrared (IR) spectrum, is also sensitive to solvent interactions. For acetamide-sulfonamide conjugates, the C=O stretch appears around 1712 cm⁻¹. mdpi.com In solution, hydrogen bonding to the carbonyl oxygen by protic solvents can lower this vibrational frequency.

Correlation with Empirical Solvent Parameters (e.g., Acceptor Number, Van der Waals Interaction Parameters)

To systematize the understanding of solvent effects, changes in spectroscopic signatures are often correlated with empirical solvent parameters that quantify a solvent's properties.

Studies on acetamide and N-methylacetamide have demonstrated approximately linear relationships between the NMR chemical shifts of the N-H protons at infinite dilution and the Gutmann Donor Number (DN) of the solvent, which is a measure of its Lewis basicity. rsc.org For other complex molecules, solvatochromic shifts in UV-visible absorption spectra (λ_max) have been successfully correlated with parameters like the Reichardt dye E_T(30) scale, which measures solvent polarity. mdpi.com Such correlations allow for the prediction of spectroscopic properties in various solvents and provide a deeper understanding of the nature of the solute-solvent interactions. mdpi.com

Molecular and Biochemical Mechanism Investigations in Vitro and Microbial Systems

Enzyme Inhibition Studies (In Vitro)

Benzeneacetamide, N-(4-hydroxyphenyl)- does not act as a classic inhibitor of peroxidases but rather as a reducing co-substrate, a mechanism that kinetically interferes with the enzyme's catalytic cycle. Studies involving both Horseradish Peroxidase (HRP) and the peroxidase (POX) domain of Prostaglandin H Synthase (PGHS), also known as cyclooxygenase (COX), have elucidated this interaction.

The catalytic cycle of peroxidases involves the formation of a high-valence ferryl protoporphyrin IX radical cation, which is essential for the oxidation of other substrates. nih.gov Benzeneacetamide, N-(4-hydroxyphenyl)- intervenes in this cycle by providing electrons, thereby reducing this activated enzyme intermediate back to its resting state. nih.gov Research on HRP demonstrates that it catalyzes a one-electron oxidation of the compound to a reactive intermediate, N-acetyl-p-benzosemiquinone imine. espcr.orgmdpi.com This intermediate is unstable and can subsequently undergo disproportionation to form N-acetyl-p-benzoquinone imine (NAPQI) and the original compound, or it can polymerize. espcr.orgmdpi.com

This action as a reducing agent effectively lowers the steady-state concentration of the catalytically active, oxidized form of the peroxidase enzyme. nih.govresearchgate.net This reduction in available active enzyme curtails its ability to act on other substrates, which is a form of indirect inhibition. This mechanism explains why the compound's activity is highly dependent on the cellular environment; its effect is more pronounced in environments with low levels of hydroperoxides, such as the brain, and less effective at peripheral sites of inflammation where peroxide concentrations are high. researchgate.netresearchgate.net

The interaction of Benzeneacetamide, N-(4-hydroxyphenyl)- with tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, is complex. Some evidence suggests that, owing to its monophenolic structure, the compound can act as a substrate for the monophenolase activity of tyrosinase. nih.gov This enzymatic reaction oxidizes the compound to its corresponding o-quinone, which can be a step toward forming toxic metabolites. nih.gov

The mechanism of interaction with peroxidases is well-defined as that of a reducing co-substrate. Benzeneacetamide, N-(4-hydroxyphenyl)- reduces the oxidized heme iron center of the enzyme, specifically the ferryl-oxo intermediate, thereby interrupting the catalytic cycle required for the oxidation of other molecules. nih.govespcr.org This is not a competitive or non-competitive binding event in the traditional sense but a redox reaction where the compound itself is consumed.

For tyrosinase, the mechanistic picture is less clear. One demonstrated mechanism is the compound's role as a substrate, where it is hydroxylated by the enzyme's monophenolase activity. nih.gov The observed reduction in cellular tyrosinase activity in melanocyte cultures suggests an alternative or downstream mechanism. acs.orggoogle.com This could potentially involve the depletion of co-factors, feedback inhibition from one of its metabolites, or other indirect effects on the cellular environment that impact the enzyme's function, rather than direct competitive or non-competitive inhibition at the active site. However, detailed kinetic studies characterizing a direct inhibitory mechanism are not prominently available.

Cellular Pathway Modulation (In Vitro, Non-Clinical)

In vitro studies using cultured human epidermal melanocytes have confirmed that Benzeneacetamide, N-(4-hydroxyphenyl)- can directly modulate cellular pathways to reduce pigment production. Treatment of these cells with the compound resulted in a concentration-dependent decrease in melanin content. acs.orggoogle.com This demonstrates an anti-melanogenic effect at the cellular level. The observed reduction in pigmentation provides functional evidence that the compound interferes with the melanin synthesis pathway within a living cell.

Effect of Benzeneacetamide, N-(4-hydroxyphenyl)- on Melanin Content in Human Epidermal Melanocytes

Data from a 24-hour treatment period, expressed as a percentage of the control (untreated) cells.

Compound ConcentrationMean Melanin Content (% of Control)Reduction in Melanin (%)
0.2 mM~100%~0%
2.0 mM93%7%
20.0 mM89%11%

Melanogenesis is transcriptionally regulated by the Microphthalmia-associated transcription factor (MITF), which controls the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). A comprehensive review of the scientific literature did not yield specific studies that investigated the effect of Benzeneacetamide, N-(4-hydroxyphenyl)- on the gene or protein expression levels of MITF, TYR, TRP-1, or TRP-2 in melanocyte or melanoma cell lines. Therefore, data on whether the compound's anti-melanogenic effects are mediated through the downregulation of these critical proteins is not currently available.

Microbial Biotransformation and Degradation Studies

Benzeneacetamide, N-(4-hydroxyphenyl)- is a widely detected pharmaceutical in aquatic environments, including surface waters, wastewater, and even drinking water. bohrium.comnih.gov While often partially removed in wastewater treatment plants (WWTPs), its persistence has prompted significant research into microbial degradation as a cost-effective and environmentally sound remediation strategy. nih.govthescipub.com Various microorganisms, including diverse species of bacteria and fungi, have demonstrated the ability to utilize this compound as a sole source of carbon, nitrogen, and energy. nih.govnih.govujpronline.com

Identification of Microbial Metabolites and Degradation Pathways

The microbial degradation of N-(4-hydroxyphenyl)acetamide primarily proceeds through an initial hydrolysis step, followed by the breakdown of the aromatic ring. The most commonly identified metabolic pathway involves the enzymatic hydrolysis of the amide bond to yield 4-aminophenol (B1666318) and acetic acid. nih.gov The 4-aminophenol is then further metabolized, typically to hydroquinone (B1673460). thescipub.comnih.gov This hydroquinone pathway is considered a major route for the microbial conversion of the parent compound. bohrium.com

From hydroquinone, the pathway continues with the cleavage of the aromatic ring, a common strategy employed by microorganisms to break down such compounds. nih.gov The identification of these key metabolites, 4-aminophenol and hydroquinone, has been crucial in elucidating the primary degradation route in various bacterial and fungal species. thescipub.comnih.gov

Table 2: Key Metabolites in Microbial Degradation of Benzeneacetamide, N-(4-hydroxyphenyl)-
MetabolitePrecursorRole in PathwayReference
4-AminophenolN-(4-hydroxyphenyl)acetamideInitial hydrolysis product. nih.gov
Hydroquinone4-AminophenolKey intermediate prior to aromatic ring cleavage. thescipub.comnih.gov

Enzymatic Activity in Microorganisms Responsible for Compound Transformation

The initial and rate-limiting step in the microbial degradation of N-(4-hydroxyphenyl)acetamide is catalyzed by a class of enzymes known as amidases (or acylamidases). biorxiv.org These enzymes are responsible for the hydrolysis of the amide bond, releasing 4-aminophenol. biorxiv.org Studies have revealed a high diversity of novel amidase enzyme candidates in microbial communities capable of degrading this compound, suggesting a broad enzymatic basis for this transformation in nature. biorxiv.org

For instance, different amidase genes, sharing low identity with each other, have been identified in distinct Pseudomonas species that are both capable of degrading the compound. biorxiv.org Following the initial hydrolysis, other enzymes are required to process the intermediates. Deaminases and dioxygenases are believed to be responsible for the subsequent degradation of 4-aminophenol and the cleavage of the hydroquinone ring, respectively. biorxiv.org The concerted action of these different enzyme classes facilitates the complete mineralization of the compound.

Environmental Fate and Biodegradation Research

The widespread use of N-(4-hydroxyphenyl)acetamide has led to its classification as a ubiquitous environmental contaminant. nih.gov It is consistently detected in various water bodies globally, raising concerns about its potential effects on aquatic organisms and the formation of toxic byproducts during water treatment processes like chlorination. bohrium.com

Biodegradation is considered a highly promising approach for the removal of this compound from contaminated environments. nih.gov Research has focused on isolating and characterizing microorganisms with the ability to degrade it efficiently. Bacteria from genera such as Pseudomonas and Stenotrophomonas, as well as various fungal species including Aspergillus niger and Fusarium oxysporium, have been identified as potent degraders. nih.govujpronline.com Studies have shown that microbial consortia can be more effective than single isolates, suggesting synergistic interactions between different microbial species enhance the degradation process. nih.gov The efficiency of biodegradation can be influenced by environmental factors such as pH, temperature, and the presence of other carbon sources. thescipub.comujpronline.com This body of research supports the development of bioremediation systems for treating water contaminated with N-(4-hydroxyphenyl)acetamide. nih.gov

Development of Chemical Biology Probes

Design and Synthesis of Chemoselective Probes for Metabolomics Analysis

To investigate the molecular mechanisms of action and toxicity of N-(4-hydroxyphenyl)acetamide, researchers have designed and synthesized chemical biology probes derived from its structure. nih.gov These probes are valuable tools for "target fishing" and identification in the field of chemical proteomics and metabolomics. nih.govresearchgate.net

A notable example is the development of the probe APAP-P1. nih.gov In the design of this probe, a PEG-azide linker was introduced into the acetyl group of the parent molecule. nih.gov This modification allows for the use of click chemistry for subsequent detection and pull-down assays. The synthesis involves a multi-step process starting from p-aminophenol, which is first protected, then coupled with the probe linker, and finally deprotected to yield the final probe molecule. nih.gov Crucially, studies confirmed that this synthetic probe retained the metabolic characteristics and biological activity of the original compound, validating its use for identifying potential protein targets in complex biological systems like cell lysates. nih.govamanote.com Such chemoselective probes are instrumental in analyzing the compound's interactions and downstream effects at a molecular level.

Table 3: Example of a Chemical Probe Derived from Benzeneacetamide, N-(4-hydroxyphenyl)-
Probe NameStructural ModificationSynthetic Starting MaterialApplicationReference
APAP-P1Introduction of a PEG-azide linker into the acetyl group.p-AminophenolIdentification of protein toxicity targets in HepaRG cells via click chemistry and pull-down assays. nih.gov

Application of Probes for Capturing Metabolites in Biological Samples

The investigation of metabolic pathways, particularly those involving transient and reactive intermediates, is greatly facilitated by the use of trapping agents or probes. In the context of in vitro studies of Benzeneacetamide, N-(4-hydroxyphenyl)-, the primary focus has been on capturing its electrophilic metabolites, which are implicated in cellular toxicity.

One of the most well-established probes for trapping the reactive metabolite of Benzeneacetamide, N-(4-hydroxyphenyl)-, N-acetyl-p-benzoquinone imine (NAPQI), is glutathione (B108866) (GSH). biorxiv.orgfrontiersin.orgwikipedia.org In in vitro systems, such as liver microsomes, the bioactivation of the parent compound is conducted in the presence of GSH. eurofinsdiscovery.com The highly reactive NAPQI readily undergoes nucleophilic attack by the thiol group of GSH, forming a stable conjugate, glutathione-S-yl-acetaminophen. wikipedia.org The detection of this conjugate by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as direct evidence for the formation of the reactive intermediate. researchgate.net

Beyond the endogenous trapping agent GSH, other nucleophilic probes can be employed to intercept reactive metabolites. These can be particularly useful for metabolites that are "hard" electrophiles and may not be efficiently trapped by the "soft" nucleophile GSH. Trapping agents such as cyanide and semicarbazide (B1199961) have been utilized in broader reactive metabolite screening assays. researchgate.net Furthermore, novel approaches are being developed, including the use of synthetic peptides containing a variety of nucleophilic amino acid residues. researchgate.netnih.gov These peptide probes offer the advantage of potentially trapping a wider range of reactive species and can be designed for easier detection by mass spectrometry. researchgate.net For instance, a peptide containing cysteine and other nucleophilic residues can be co-incubated with the drug and a metabolic activation system (e.g., liver microsomes or recombinant enzymes). researchgate.netnih.gov The formation of covalent adducts between the peptide and reactive metabolites can then be identified, providing insights into the bioactivation pathways. researchgate.net

While these methods are well-established for in vitro mammalian metabolism studies, there is a notable lack of specific information in the scientific literature regarding the application of probes for capturing metabolites of Benzeneacetamide, N-(4-hydroxyphenyl)- in microbial systems. The identification of microbial metabolites to date has primarily relied on direct detection of stable transformation products. researchgate.netnih.govnih.gov

**Table 1: Probes for Capturing Reactive Metabolites of Benzeneacetamide, N-(4-hydroxyphenyl)- *in Vitro***

Probe/Trapping Agent Type of Metabolite Captured Principle of Action Analytical Method for Detection
Glutathione (GSH) Soft electrophiles (e.g., NAPQI) Nucleophilic addition of the thiol group to the electrophilic metabolite. wikipedia.org LC-MS/MS researchgate.net
Cyanide Hard electrophiles Nucleophilic addition to the electrophilic metabolite. Mass Spectrometry
Semicarbazide Carbonyl-containing metabolites Forms a stable semicarbazone derivative. researchgate.net Mass Spectrometry
Synthetic Peptides Broad range of electrophiles Covalent binding to various nucleophilic amino acid residues. researchgate.net Mass Spectrometry (e.g., SELDI-TOF) researchgate.net

Applications in Chemical Biology and Advanced Materials Research

Role as a Chemical Biology Tool for Investigating Biochemical Processes

In the field of chemical biology, N-(4-hydroxyphenyl)acetamide is utilized as a chemical probe to investigate complex biochemical pathways, particularly those involving oxidative stress and enzymatic activity. Its reactivity makes it a useful tool for studying the effects of reactive oxygen species (ROS) and for probing the mechanisms of certain enzymes.

One significant application is in the study of oxidative biotransformation. Research has shown that N-(4-hydroxyphenyl)acetamide is a substrate in non-cytochrome P450-mediated oxidation reactions, especially those involving the peroxynitrite anion. When peroxynitrite reacts with carbon dioxide, it is thought to produce reactive radical species. N-(4-hydroxyphenyl)acetamide is used to probe these reactions, and its subsequent transformation into various nitrated and oxidized products helps researchers understand the pathways of xenobiotic metabolism under conditions of oxidative and nitrative stress.

Furthermore, the compound has been employed to investigate enzyme kinetics and inhibition. Studies have demonstrated that N-(4-hydroxyphenyl)acetamide can inhibit the catalytic activity of horseradish peroxidase (HRP), which serves as a model for thyroid peroxidase. rsc.org By measuring the yield of specific reaction products in the presence of N-(4-hydroxyphenyl)acetamide, researchers can elucidate the inhibitory mechanism and gain insights into how similar structures might interact with peroxidases in biological systems. rsc.org This makes it a valuable tool for studying enzyme function and for screening potential enzyme inhibitors.

Potential in Designing Novel Materials for Specific Research Purposes (e.g., sensors, coordination polymers)

The structural features of N-(4-hydroxyphenyl)acetamide, namely its hydroxyl (-OH) and amide (-NH) groups, make it an effective ligand for coordinating with metal ions. This property is the foundation for its potential use in designing novel materials such as coordination polymers and chemical sensors for specific research applications.

Research has demonstrated that N-(4-hydroxyphenyl)acetamide can act as a bidentate ligand, coordinating with metal ions through the oxygen atom of the hydroxyl group and the nitrogen atom of the amide group. openaccessjournals.com A notable example is its ability to form a stable complex with the iron(III) ion (Fe(III)). openaccessjournals.com In this complex, two molecules of N-(4-hydroxyphenyl)acetamide coordinate with one Fe(III) ion. openaccessjournals.com The formation of such metal complexes alters the physicochemical properties of the parent molecule, and this principle can be exploited to create materials with specific functionalities.

Table 1: Coordination Chemistry of N-(4-hydroxyphenyl)acetamide with Fe(III)

Property Observation Interpretation
Coordination Sites Oxygen of the hydroxyl group (-OH) and nitrogen of the amide group (-NH). openaccessjournals.com Acts as a bidentate ligand. openaccessjournals.com
Stoichiometry Two ligand molecules to one Fe(III) ion (2:1). openaccessjournals.com Forms a defined metal complex.
FTIR Spectroscopy Shift in the vibrational frequency of the -NH stretch to 3187.41 cm⁻¹. openaccessjournals.com Indicates coordination of the nitrogen atom to the metal ion. openaccessjournals.com

| Synthesis Condition | Reaction of N-(4-hydroxyphenyl)acetamide with FeCl₃ under reflux at 60°C. openaccessjournals.com | Demonstrates a feasible pathway to synthesize the metal complex. |

The ability to form stable, well-defined coordination structures is a key requirement for building coordination polymers. These are multi-dimensional networks of metal ions linked by organic ligands. By selecting appropriate metal ions and modifying the N-(4-hydroxyphenyl)acetamide backbone, it is theoretically possible to construct polymers with tailored properties, such as specific porosity for gas storage or unique photoluminescent characteristics for use in chemical sensors. For instance, the changes in spectroscopic properties upon metal binding could be harnessed to design colorimetric or fluorescent sensors for detecting specific metal ions in research settings. Additionally, its reaction with diiodine to form an ionic salt containing a polyiodide dianion showcases its utility in creating materials with interesting solid-state structures and electronic properties. rsc.org

Precursor in the Synthesis of Diverse Organic Compounds for Research

N-(4-hydroxyphenyl)acetamide is a valuable starting material, or precursor, in organic synthesis for creating a variety of more complex molecules for research purposes. Its aromatic ring can be functionalized, and its hydroxyl and amide groups can be modified, providing multiple routes for chemical elaboration.

The compound is often used to synthesize derivatives where substituents are added to the phenyl ring. For example, it is a precursor for the synthesis of nitrated analogues like N-(4-hydroxy-2-nitrophenyl)acetamide. iucr.org This synthesis involves the careful addition of a nitrating agent to introduce a nitro group onto the benzene (B151609) ring, creating a new molecule with different electronic and chemical properties for further study.

Furthermore, the hydroxyl group of N-(4-hydroxyphenyl)acetamide can be readily esterified. A patented process describes its reaction with various acyl halides to produce a range of ester compounds. google.com In one specific example, it is reacted with 2-(5'-p-toluyl-1'-methylpyrol)acetyl chloride to synthesize 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methyl-pyrol)acetate. google.com This demonstrates its utility as a scaffold upon which complex functionalities can be built, enabling the generation of libraries of related compounds for structure-activity relationship studies in medicinal chemistry research.

Table 2: Examples of Compounds Synthesized from N-(4-hydroxyphenyl)acetamide

Precursor Reagent(s) Synthesized Compound Research Application
N-(4-hydroxyphenyl)acetamide Acyl Halides (e.g., 2-(5'-p-toluyl-1'-methylpyrol)acetyl chloride) Ester derivatives (e.g., 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methyl-pyrol)acetate) google.com Synthesis of potential anti-inflammatory and analgesic agents. google.com

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Synthetic and Mechanistic Predictions

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and mechanistic understanding of Benzeneacetamide, N-(4-hydroxyphenyl)-. These computational tools offer the potential to accelerate discovery and optimization processes that were previously reliant on extensive experimentation. researchgate.net

Table 1: Applications of AI/ML in Chemical Synthesis

Application Area Description Potential Impact on Benzeneacetamide, N-(4-hydroxyphenyl)-
Retrosynthesis Planning AI algorithms predict a sequence of reactions to break down a target molecule into simpler, commercially available starting materials. engineering.org.cn Identification of novel and more efficient synthetic routes from alternative feedstocks.
Forward Reaction Prediction Machine learning models predict the likely products of a reaction, including potential side products, given the reactants and conditions. researchgate.netnih.gov Improved reaction selectivity, minimizing difficult-to-separate impurities.
Yield Optimization AI models are trained to predict reaction yields under various conditions, helping to identify the optimal parameters for a synthesis. rjptonline.orgaganitha.ai Maximization of product output, leading to more cost-effective production.

| Mechanistic Elucidation | By analyzing vast datasets, AI can help uncover the underlying mechanisms of chemical transformations. | Deeper understanding of the formation process, enabling finer control and troubleshooting. |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

The development and application of advanced spectroscopic techniques are opening new windows into the real-time dynamics of chemical reactions, including the synthesis of Benzeneacetamide, N-(4-hydroxyphenyl)-. Process Analytical Technology (PAT) tools are becoming essential for improving process control and product quality. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV/Vis spectroscopy, when integrated directly into the reaction setup, provide continuous data on the concentration of reactants, intermediates, and products. nih.gov

Real-time monitoring allows for a detailed understanding of reaction kinetics and mechanisms. numberanalytics.com For example, benchtop NMR spectroscopy has shown significant potential for monitoring reactions to optimize yield and enhance the sustainability of production processes. magritek.com Hyphenated methods, which combine the separation power of chromatography with the molecular specificity of spectroscopy, are particularly useful for analyzing complex reaction mixtures and identifying transient intermediates. numberanalytics.com

Probe-based technologies, such as probe electrospray ionization (PESI) combined with mass spectrometry, enable the rapid tracking of changes in molecular weight information without the need for chromatographic separation, offering a direct view of the reaction's progress. shimadzu.com These advanced analytical methods provide the high-resolution data necessary for developing robust and efficient manufacturing processes for Benzeneacetamide, N-(4-hydroxyphenyl)-. nih.gov

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

Technique Principle Application in Synthesis
In-situ NMR Spectroscopy Measures the nuclear magnetic resonance of atoms to provide detailed structural information on molecules in solution. magritek.com Real-time quantification of reactants, products, and intermediates; kinetic studies. nih.gov
FT-IR/Raman Spectroscopy Probes the vibrational modes of molecules, providing a unique fingerprint for each compound. mdpi.com Monitoring functional group transformations and identifying specific chemical species during the reaction. nih.gov
UV/Vis Spectroscopy Measures the absorption of ultraviolet and visible light by molecules, often used for colored compounds or those with chromophores. mdpi.com Tracking the formation or consumption of specific components that absorb in the UV/Vis range. nih.gov

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, allowing for the identification and quantification of molecules. nih.gov | Real-time tracking of product formation and impurity profiling, especially with direct ionization techniques. shimadzu.com |

Exploration of Sustainable Production Methods at Industrial Research Scale

There is a significant research effort focused on developing more sustainable and environmentally friendly methods for the production of Benzeneacetamide, N-(4-hydroxyphenyl)-. aiche.orgaiche.org Current industrial syntheses often rely on petrochemical feedstocks and can involve harsh reactants and generate considerable waste. aiche.orgdigitellinc.com Green chemistry principles are guiding the exploration of new synthetic routes that utilize renewable starting materials and safer reaction conditions. aiche.orgacs.org

One of the most promising avenues is the use of phenol (B47542) derived from lignocellulosic biomass, a renewable and abundant resource. aiche.orgdigitellinc.com Research is actively exploring various synthetic pathways starting from phenol to access the key intermediate, 4-aminophenol (B1666318). aiche.orgaiche.org These routes include the acetamidation of hydroquinone (B1673460), the imination and reduction of p-benzoquinone, and the hydrogenation of 4-nitrophenol (B140041). acs.org Comparative analysis of these routes based on green chemistry metrics, such as yield and E-factor (environmental factor), has identified the 4-nitrophenol pathway as particularly promising for its efficiency and potential for continuous manufacturing. aiche.orgaiche.orgacs.org

The traditional synthesis of 4-aminophenol often involves the nitration of benzene (B151609), which is an environmentally unfriendly process due to high acid and salt waste. digitellinc.com Alternative one-pot syntheses are also being investigated, such as the reductive carbonylation of nitrobenzene (B124822), which can produce Benzeneacetamide, N-(4-hydroxyphenyl)- with high selectivity under optimized conditions. mdpi.com These innovative approaches aim to reduce the environmental footprint of production and align with the growing demand for sustainable chemical manufacturing. aiche.org

Development of Novel Analytical Platforms for High-Throughput Screening in Research

High-throughput screening (HTS) is a critical technology for accelerating the discovery and optimization phases of chemical and pharmaceutical research. mdpi.com The development of novel HTS platforms is enabling the rapid evaluation of large libraries of compounds or reaction conditions. nih.gov For research involving Benzeneacetamide, N-(4-hydroxyphenyl)-, HTS can be applied to screen for new analogues with improved properties or to quickly identify optimal conditions for its synthesis. nih.govresearchgate.net

Microfluidic platforms, including microwell arrays and droplet-based systems, have emerged as powerful tools for HTS. nih.govmdpi.com These platforms miniaturize reactions, significantly reducing the consumption of reagents and allowing for thousands of experiments to be performed in parallel. mdpi.com This is particularly advantageous for screening catalysts, solvents, and other reaction parameters to maximize the yield and selectivity of the synthesis of Benzeneacetamide, N-(4-hydroxyphenyl)-.

The integration of HTS with advanced analytical techniques, such as mass spectrometry, provides rapid and sensitive readouts for these miniaturized assays. northwestern.edu The ability to screen vast numbers of variables quickly can dramatically shorten the development cycle for new synthetic methods and novel derivatives of the parent compound. nih.gov

Deeper Elucidation of In Vitro Molecular Mechanisms Using Multi-Omics Approaches

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, systems-level view of cellular responses to chemical compounds. nih.govbamsjournal.com Applying these techniques to Benzeneacetamide, N-(4-hydroxyphenyl)- can provide unprecedented insights into its in vitro molecular mechanisms of action and toxicology.

By simultaneously characterizing changes across multiple molecular layers (DNA, RNA, proteins, and metabolites) within a cell or tissue model, researchers can construct a more complete picture of the biological pathways modulated by the compound. nih.govuni-muenchen.de For example, multi-omics can help to identify the key genes and proteins involved in the metabolic activation of Benzeneacetamide, N-(4-hydroxyphenyl)- and the subsequent cellular stress responses that can lead to toxicity. nih.gov

Q & A

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to optimize quenching times .
  • Taguchi robust design : Identifies critical factors (e.g., temperature, stirring rate) to minimize impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.